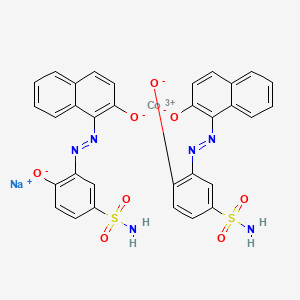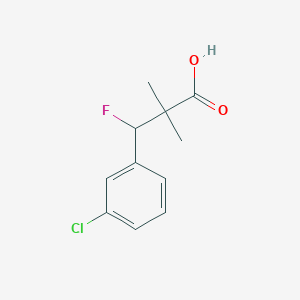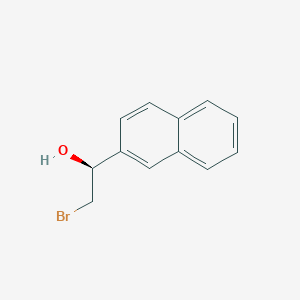
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium is a complex coordination compound It features a cobalt ion coordinated with two sulfonamide ligands, each containing azo and naphthalene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium typically involves the reaction of cobalt salts with the appropriate sulfonamide ligands under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors, automated control systems, and purification techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can also occur, particularly involving the azo groups, which can be reduced to amines.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction can produce amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as a biological stain or marker due to its intense color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments, given its vibrant color and stability.
Mecanismo De Acción
The mechanism by which Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various molecular targets through coordination bonds, influencing electron transfer and redox processes. The azo groups can participate in electron delocalization, enhancing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Chromate Compounds: Similar in their vibrant colors and use in pigments and dyes.
Other Cobalt Complexes: Share similar coordination chemistry but differ in ligand structures and properties.
Uniqueness
Cobaltate(1-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)benzenesulfonamidato(2-))-, sodium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its combination of azo and naphthalene groups provides a unique electronic environment, making it particularly useful in applications requiring specific colorimetric or catalytic properties.
Propiedades
Número CAS |
58302-43-5 |
|---|---|
Fórmula molecular |
C32H22CoN6O8S2.Na C32H22CoN6NaO8S2 |
Peso molecular |
764.6 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H13N3O4S.Co.Na/c2*17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H,(H2,17,22,23);;/q;;+3;+1/p-4 |
Clave InChI |
PHQDZULYJVQNFM-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)





![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)

